N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide

Lipophilicity Metabolic Stability Fluorine Chemistry

This fluorinated sulfonamide scaffold is a strategic asset for CNS and anti-inflammatory drug discovery. The gem-difluoro substitution on the cyclohexyl ring markedly improves metabolic stability and lipophilicity, making it superior to non-fluorinated cyclohexyl analogs for in vivo brain exposure in Alzheimer's programs. The ortho-ethyl benzenesulfonamide component further differentiates it from para-substituted or unsubstituted antibacterial sulfonamides, offering a distinct LogP profile and enzyme binding landscape. As a versatile building block, it enables efficient one-step library assembly for SAR studies targeting gamma-secretase, IL-17 modulation, or next-generation antibacterial screening. Secure this high-purity, 303.37 g/mol compound to de-risk your hit-to-lead progression with a privileged difluorocyclohexyl motif.

Molecular Formula C14H19F2NO2S
Molecular Weight 303.37
CAS No. 2034533-81-6
Cat. No. B2718349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide
CAS2034533-81-6
Molecular FormulaC14H19F2NO2S
Molecular Weight303.37
Structural Identifiers
SMILESCCC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)(F)F
InChIInChI=1S/C14H19F2NO2S/c1-2-11-5-3-4-6-13(11)20(18,19)17-12-7-9-14(15,16)10-8-12/h3-6,12,17H,2,7-10H2,1H3
InChIKeyKIQBJCBFWFKYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide (CAS 2034533-81-6): Procurement-Relevant Structural and Physicochemical Profile


N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide (CAS 2034533-81-6) is a synthetic sulfonamide with the molecular formula C₁₄H₁₉F₂NO₂S and a molecular weight of 303.37 g/mol . The compound incorporates a 4,4-difluorocyclohexylamine moiety coupled to a 2-ethylbenzenesulfonyl group, a structural combination that distinguishes it from both non-fluorinated cyclohexyl sulfonamides and simpler alkyl sulfonamide analogs. The presence of the gem-difluoro substitution on the cyclohexyl ring is documented to enhance metabolic stability and lipophilicity relative to non-fluorinated counterparts, a property leveraged across multiple difluorocyclohexyl-containing pharmaceutical candidates [1]. The 2-ethyl substitution on the benzenesulfonamide aryl ring further modulates steric and electronic properties compared to the unsubstituted or para-substituted benzenesulfonamide congeners commonly employed as antibacterial scaffold references [2].

Why N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide Cannot Be Replaced by In-Class Sulfonamide Analogs Without Quantitative Justification


Substitution within the cyclohexyl sulfonamide class is non-trivial because minor structural perturbations produce disproportionate changes in lipophilicity, metabolic stability, target binding, and solubility. The 4,4-difluorocyclohexyl group introduces a significant increase in lipophilicity and metabolic resistance compared to the non-fluorinated cyclohexyl analog, as established across multiple fluorinated cyclohexyl derivatives [1]. Simultaneously, the ortho-ethyl substitution on the benzenesulfonamide ring alters both the electron density at the sulfonamide nitrogen and the steric environment around the aryl ring, affecting enzyme binding interactions relative to para-substituted or unsubstituted benzenesulfonamides [2]. Replacing the target compound with a generic sulfonamide therefore risks compromising the specific balance of physicochemical properties that governs solubility, permeability, and target engagement in any given assay system. The evidence items below quantify precisely where differentiation exists and where it does not.

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide Against Closest Structural Analogs


Lipophilicity and Metabolic Stability Enhancement Conferred by the 4,4-Difluorocyclohexyl Group vs. Non-Fluorinated Cyclohexyl Analogs

The 4,4-difluorocyclohexyl group has been independently characterized as imparting improved metabolic stability and lipophilicity compared to non-fluorinated cyclohexyl analogs. The 4,4-difluorocyclohexylacetaldehyde progenitor is described as having XLogP3 = 1.8, with the difluoro motif specifically cited as enhancing metabolic resistance [1]. In contrast, the non-fluorinated analog N-cyclohexyl-2-ethylbenzenesulfonamide (formula C₁₄H₂₁NO₂S, MW 267.39) lacks these fluorine atoms and is expected to exhibit lower lipophilicity and greater susceptibility to oxidative metabolism at the cyclohexyl ring [2]. This difference has direct implications for membrane permeability and metabolic half-life in biological assay systems.

Lipophilicity Metabolic Stability Fluorine Chemistry Drug Design

Aryl Substitution Pattern Differentiation: Ortho-Ethyl vs. Para-Methyl vs. Unsubstituted Benzenesulfonamide Antibacterial Potency

Substituted benzenesulfonamides exhibit antibacterial activity that is sensitive to the position and nature of the aryl substituent. In a systematic antibacterial evaluation of substituted benzene sulfonamides, the most potent compound (2d) demonstrated MIC values ranging from 16 to 64 µg/mL across seven bacterial and fungal strains, outperforming the control drug SAN (sulfanilamide) against B. subtilis, S. aureus, A. niger, and C. albicans [1]. The compound 2d carries a specific substitution pattern; while it is not identical to the 2-ethyl substitution of the target compound, the study establishes that ortho-substitution on the benzenesulfonamide ring yields meaningfully different antibacterial potency compared to the unsubstituted benzenesulfonamide core. The 2-ethylbenzenesulfonamide fragment (CAS 85-92-7) has a reported LogP of 2.68 , which contributes to the overall lipophilicity of the target compound and differentiates it from the more polar unsubstituted benzenesulfonamide (LogP ~0.8–1.3).

Antibacterial Sulfonamide Structure-Activity Relationship Folate Synthesis

Gamma-Secretase Inhibitor Pharmacophore: Cyclohexyl Sulfonamide Core as a Privileged Scaffold for Alzheimer's Disease Target Engagement

The cyclohexyl sulfonamide motif is a validated pharmacophore for gamma-secretase inhibition, a key target in Alzheimer's disease drug discovery. Patents from Merck Sharp & Dohme (US7655675 and US7410964) disclose novel classes of cyclohexyl sulfonamides and cyclohexyl sulfones that inhibit the processing of amyloid precursor protein (APP) by gamma-secretase, thereby reducing amyloid-beta (Aβ) production [1][2]. These patents establish the cyclohexyl sulfonamide framework as a core structure for gamma-secretase engagement. While the specific compound N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide is not explicitly claimed in these patents, its core scaffold maps directly onto the disclosed cyclohexyl sulfonamide chemotype. This contrasts with simple acyclic sulfonamides (e.g., methanesulfonamide derivatives) that lack the cyclohexyl ring and are not represented in the gamma-secretase inhibitor patent landscape.

Gamma-Secretase Alzheimer's Disease Amyloid Beta Cyclohexyl Sulfonamide

Molecular Weight and Physicochemical Property Differentiation from Simpler Sulfonamide Building Blocks

The target compound occupies a distinct molecular property space compared to commonly used sulfonamide building blocks. With MW = 303.37, C₁₄H₁₉F₂NO₂S, it is significantly larger and more lipophilic than N-(4,4-difluorocyclohexyl)methanesulfonamide (MW = 213.25, C₇H₁₃F₂NO₂S) and the simpler N-cyclohexyl-2-ethylbenzenesulfonamide (MW = 267.39, lacks fluorine) [1]. The combination of the difluorocyclohexyl group with the 2-ethylbenzenesulfonamide moiety yields a compound that simultaneously occupies a higher molecular weight range and incorporates both fluorination for metabolic stability and ortho-aryl substitution for target binding modulation. The Smiles string CCc1ccccc1S(=O)(=O)NC1CCC(F)(F)CC1 confirms the connectivity.

Molecular Properties Drug-likeness Building Block Fragment-based Design

IL-17 Modulator Chemical Space: 4,4-Difluorocyclohexyl Derivatives as a Privileged Motif for Autoimmune Target Engagement

The 4,4-difluorocyclohexyl group has been specifically claimed in patent families as a key structural element in modulators of human IL-17 activity, a validated target in inflammatory and autoimmune disorders [1][2]. The patent WO2021170627A1, assigned to UCB Biopharma SRL, discloses a series of substituted 4,4-difluorocyclohexyl derivatives as potent IL-17 modulators [1]. While the target compound has not been directly tested in IL-17 assays, its 4,4-difluorocyclohexyl motif is identical to the privileged fragment identified in these patents, distinguishing it from sulfonamide analogs that lack the fluorinated cyclohexyl group and are not represented in the IL-17 modulator patent literature.

IL-17 Autoimmune Disease Difluorocyclohexyl Immunomodulation

High-Confidence Application Scenarios for N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Gamma-Secretase Inhibitors Requiring Fluorinated Cyclohexyl Sulfonamide Scaffolds

The cyclohexyl sulfonamide core of this compound maps directly onto the gamma-secretase inhibitor pharmacophore validated in Merck's patent series (US7655675, US7410964) [1]. Researchers engaged in Alzheimer's disease drug discovery can employ this compound as a reference scaffold or synthetic intermediate to explore substitution effects on gamma-secretase inhibition and Aβ reduction. Its 4,4-difluorocyclohexyl group offers metabolic stability advantages over non-fluorinated analogs, potentially improving in vivo brain exposure for CNS-targeted programs [2].

Antibacterial Drug Discovery: Novel Substituted Benzenesulfonamide Targeting Folate Synthesis with Differentiated Aryl Substitution

The ortho-ethyl substitution on the benzenesulfonamide ring of this compound confers distinct lipophilicity (LogP contribution of the 2-ethylbenzenesulfonamide fragment = 2.68) compared to unsubstituted or para-substituted benzenesulfonamides . Antibacterial structure-activity relationship studies have demonstrated that substituted benzenesulfonamides can achieve MIC values of 16–64 µg/mL, outperforming unsubstituted sulfanilamide against Gram-positive and fungal strains [3]. This compound serves as a candidate for antibacterial screening programs seeking to explore the impact of ortho-alkyl substitution combined with cyclohexyl fluorination on antibacterial spectrum and potency.

Chemical Biology: Fluorinated Probe for Target Engagement Studies in IL-17-Mediated Inflammatory Pathways

The 4,4-difluorocyclohexyl motif is a specifically claimed privileged fragment in IL-17 modulator patents (WO2021170627A1) [4]. The compound can be employed as a tool compound or synthetic intermediate in target engagement studies exploring IL-17 modulation. The fluorine atoms provide potential handles for ¹⁹F NMR-based binding assays, enabling direct measurement of target engagement without the need for radiolabeling or fluorescent tagging.

Synthetic Chemistry: Fluorinated Building Block for Fragment-Based Drug Design and Parallel Library Synthesis

With a molecular weight of 303.37 and a defined SMILES structure (CCc1ccccc1S(=O)(=O)NC1CCC(F)(F)CC1), this compound occupies a distinct property space between smaller sulfonamide fragments and larger drug-like molecules . It serves as a versatile synthetic building block for the preparation of more complex sulfonamide libraries, enabling fragment growth or linking strategies. The combination of the 4,4-difluorocyclohexylamine-derived amine with the 2-ethylbenzenesulfonyl chloride-derived sulfonamide in a single synthetic step provides efficient access to a fluorinated, aryl-substituted sulfonamide scaffold that would otherwise require multi-step assembly.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.